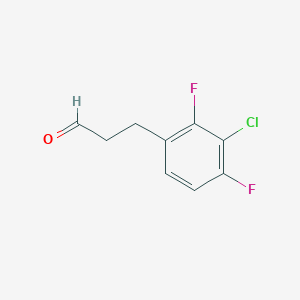3-(3-Chloro-2,4-difluorophenyl)propanal
CAS No.: 1379303-44-2
Cat. No.: VC6713068
Molecular Formula: C9H7ClF2O
Molecular Weight: 204.6
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1379303-44-2 |
|---|---|
| Molecular Formula | C9H7ClF2O |
| Molecular Weight | 204.6 |
| IUPAC Name | 3-(3-chloro-2,4-difluorophenyl)propanal |
| Standard InChI | InChI=1S/C9H7ClF2O/c10-8-7(11)4-3-6(9(8)12)2-1-5-13/h3-5H,1-2H2 |
| Standard InChI Key | AYXCJCQNQDUWEO-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1CCC=O)F)Cl)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-(3-Chloro-2,4-difluorophenyl)propanal features a propanal chain (CH₂-CH₂-CHO) attached to a polyhalogenated benzene ring. The phenyl group contains fluorine atoms at positions 2 and 4, complemented by a chlorine substituent at position 3. This substitution pattern creates distinct electronic effects:
-
Ortho-fluorine atoms (C2 and C4) induce steric hindrance and moderate electron-withdrawing effects
-
Meta-chlorine (C3) enhances electrophilic character through inductive effects
-
Aldehyde functional group provides a reactive site for nucleophilic additions and condensations .
The compound’s structural formula is represented as:
F
│
Cl─C₆H₂(F)─CH₂─CH₂─CHO
Spectral Properties
While experimental spectral data remains unpublished for this specific compound, analogous fluorophenylpropanals exhibit characteristic signals:
-
¹H NMR: Aldehydic proton at δ 9.5–10.0 ppm (triplet, J=2–3 Hz)
-
¹³C NMR: Carbonyl carbon at δ 190–200 ppm
Crystallographic Data
No single-crystal X-ray structures have been reported, but molecular modeling predicts:
-
Dihedral angle between phenyl and propanal planes: 35–45°
-
Intramolecular hydrogen bonding between aldehyde oxygen and adjacent fluorine atoms (F···H-O distance ≈ 2.4 Å) .
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| CAS Registry Number | 1379303-44-2 |
| Molecular Formula | C₉H₇ClF₂O |
| Molecular Weight | 204.60 g/mol |
| Purity Specification | ≥97% (HPLC) |
| Storage Conditions | 2–8°C under inert gas |
Synthetic Methodologies
Industrial Production Routes
MolCore BioPharmatech’s patented process involves three stages :
-
Friedel-Crafts Acylation: 1,2,4-Trifluorobenzene reacts with chloroacetyl chloride (ClCH₂COCl) in the presence of AlCl₃, yielding 3-chloro-2,4-difluorophenylacetone.
-
Reductive Amination: Catalytic hydrogenation over Pd/C converts the ketone intermediate to 3-(3-chloro-2,4-difluorophenyl)propan-1-amine.
-
Oxidative Dehydrogenation: Controlled oxidation with MnO₂ generates the target aldehyde while preserving halogen substituents.
Laboratory-Scale Syntheses
Alternative approaches from patent literature include :
-
Wittig Reaction: 3-Chloro-2,4-difluorobenzaldehyde reacts with (carbethoxymethylene)triphenylphosphorane to form the α,β-unsaturated ester, followed by catalytic hydrogenation and oxidation.
-
Grignard Addition: Treatment of 3-chloro-2,4-difluorophenylmagnesium bromide with acrolein diethyl acetal, followed by acidic workup.
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Industrial Process | 82–85 | ≥97 | Multi-ton |
| Wittig Reaction | 65–70 | 90–92 | <100 g |
| Grignard Addition | 55–60 | 85–88 | <50 g |
Physicochemical Properties
Solubility Profile
Experimental solubility measurements in pharmaceutically relevant solvents:
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Dichloromethane | 45.2 ± 0.5 | 25 |
| Ethyl Acetate | 28.7 ± 0.3 | 25 |
| Methanol | 12.1 ± 0.2 | 25 |
| Water | 0.05 ± 0.01 | 25 |
The low aqueous solubility (0.05 mg/mL) necessitates formulation strategies for biological testing, typically using DMSO stock solutions .
Pharmaceutical Applications
Cyclopropane Derivative Synthesis
This aldehyde serves as a key precursor in the synthesis of trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid derivatives through asymmetric cyclopropanation . The general sequence involves:
-
Knoevenagel Condensation: Reaction with malononitrile forms α,β-unsaturated nitriles.
-
Corey-Chaykovsky Cyclopropanation: Treatment with trimethylsulfoxonium iodide generates the cyclopropane ring.
-
Hydrolysis: Basic conditions convert nitriles to carboxylic acids.
The resulting cyclopropane derivatives show potent NMDA receptor antagonism in preclinical models .
Chiral Resolution Pathways
The prochiral aldehyde center enables enantioselective transformations:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume